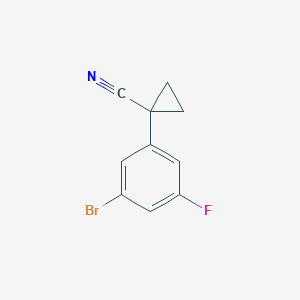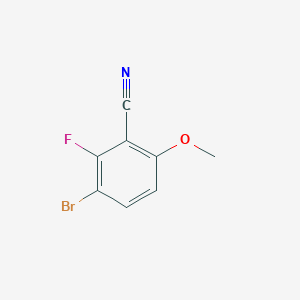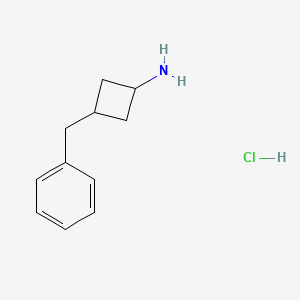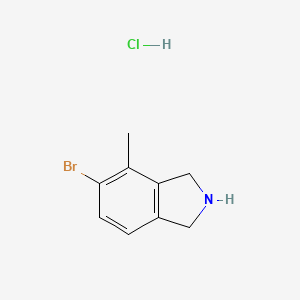![molecular formula C9H16Cl2N2O B1377116 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride CAS No. 1427380-71-9](/img/structure/B1377116.png)
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride
Vue d'ensemble
Description
“1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride” is a chemical compound with the CAS number 1427380-71-9 . It has a molecular weight of 239.14 and a molecular formula of C9H16Cl2N2O .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is an aminomethyl group (-NH2CH2-) and a methyl group (-CH3). Additionally, there is an ethan-1-ol group (-CH2CH2OH) attached to the pyridine ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 239.14 and a molecular formula of C9H16Cl2N2O . Other physical and chemical properties such as boiling point and storage conditions are not specified .Applications De Recherche Scientifique
Synthesis and Pharmacological Activity : Compounds similar to 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride, such as 1,6-bisaryl-2,5-bis(aminomethyl)-1,6-hexanedione dihydrochlorides, have been studied for their synthesis and pharmacological activity. These compounds exhibit stable crystalline forms and their structures have been confirmed by spectroscopic data (Agababyan et al., 2002).
Decarbonylation of α-Diketones : Research has been conducted on the decarbonylation of α-diketones, which include compounds structurally related to 1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride. These studies have helped understand the mass fragmentation and molecular ion formation of such compounds, contributing to a deeper understanding of their chemical properties (Percino et al., 2007).
Hydrogen-Bond Donors and Acceptors in Bifunctional Aromatic N-Heterocycles : Research into bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents has shown the importance of balancing hydrogen-bond donors and acceptors. These studies provide insights into the molecular structures and potential applications of such compounds in various fields (Aakeröy et al., 2007).
Synthesis and Antitumor Activity : Studies have also been conducted on the synthesis of aminomethyl derivatives of pyridines and their potential antitumor activities. Such research contributes to the development of new therapeutic agents (Hakobyan et al., 2020).
Optical Properties in Fluorescent Probes : Research into the synthesis of related compounds and their optical properties, particularly in fluorescent probes for β-amyloids, has been conducted. This research is significant for the development of diagnostic tools for diseases such as Alzheimer’s (Fa et al., 2015).
Synthesis and Characterization of Schiff Base Ligands : Studies on the synthesis of Schiff base ligands derived from pyridine and their metal complexes have been conducted, highlighting their potential applications in areas like molecular structure determination and drug development (Kurt et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-6-9(7(2)12)4-3-8(5-10)11-6;;/h3-4,7,12H,5,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCSLGFDBAKXPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)C(C)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Aminomethyl)-2-methylpyridin-3-yl]ethan-1-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[D]thiazol-2-YL)cyclopropanecarbonitrile](/img/structure/B1377035.png)








![6-Tert-butyl 4-ethyl 2-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-4,6(5H)-dicarboxylate](/img/structure/B1377048.png)



